4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide
Description
This compound is a synthetic heterocyclic molecule combining a benzothiazole core with a piperazine linker and a thiadiazole moiety.
Properties
Molecular Formula |
C21H26N6O2S2 |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C21H26N6O2S2/c1-21(2,3)19-23-24-20(30-19)22-16(28)8-9-17(29)26-10-12-27(13-11-26)18-14-6-4-5-7-15(14)31-25-18/h4-7H,8-13H2,1-3H3,(H,22,24,28) |
InChI Key |
IYRYSFUBIZUEOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)CCC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide typically involves multi-step procedures. One common approach includes the initial formation of the benzothiazole and piperazine intermediates, followed by their coupling with the thiadiazole moiety under controlled conditions. The reaction conditions often involve the use of solvents like chloroform, DMSO, ethyl acetate, and methanol .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This eco-friendly approach can significantly reduce reaction times and improve the overall efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and benzothiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include copper(II) sulfate pentahydrate, sodium ascorbate, and various organic solvents . The reaction conditions are typically optimized to achieve high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of benzothiazole and piperazine exhibit significant anticancer properties. A study highlighted the synthesis of novel benzothiazole-piperazine hybrids that demonstrated moderate to potent activity against various human cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer) . The incorporation of the thiadiazole moiety in the compound under discussion may enhance its anticancer efficacy by altering its interaction with biological targets.
Antimicrobial Activity
Benzothiazole derivatives are well-documented for their antimicrobial properties. The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria. A related study synthesized various benzothiazole-piperazine conjugates and evaluated their antibacterial effects, reporting promising results . The presence of the piperazine ring is believed to contribute to the overall bioactivity by facilitating better interaction with microbial targets.
Anti-inflammatory Effects
The anti-inflammatory potential of compounds containing thiadiazole and benzothiazole rings has been established in multiple studies. These compounds can inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation. The specific compound may exhibit similar properties due to its structural components that have shown efficacy in previous research .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. In the case of this compound, modifications to the benzothiazole and thiadiazole components can significantly influence its pharmacological profile. For example, variations in substituents on the piperazine ring have been shown to affect both potency and selectivity towards different biological targets .
Synthesis Approaches
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as click chemistry have been utilized to efficiently construct the desired molecular framework while ensuring high yields . The synthetic routes often emphasize eco-friendly conditions to align with modern green chemistry principles.
Case Studies
Mechanism of Action
The mechanism of action of 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide involves its interaction with various molecular targets, including dopamine and serotonin receptors. This interaction can modulate neurotransmitter activity, leading to potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Structural Analogues from the I-Series ()
Compounds I-6230, I-6232, I-6273, I-6373, and I-6473 share structural motifs with the target molecule, including heterocyclic cores (pyridazine, isoxazole) and phenethylamino/ethoxy linkers. Key differences lie in substituents and ring systems:
| Compound | Core Structure | Substituents/Modifications | Potential Activity |
|---|---|---|---|
| Target Compound | Benzothiazole + Thiadiazole | tert-butyl, oxobutanamide linker | Hypothesized CNS/kinase target |
| I-6230 | Pyridazine | Ethyl benzoate, phenethylamino linker | Kinase inhibition (inferred) |
| I-6232 | 6-Methylpyridazine | Methyl group enhances lipophilicity | Improved metabolic stability |
| I-6273 | Methylisoxazole | Isoxazole core with methyl substitution | Anti-inflammatory (analogous) |
| I-6373 | 3-Methylisoxazole | Phenethylthio linker | Enhanced cell permeability |
| I-6373 | 3-Methylisoxazole | Phenethoxy linker | Solubility optimization |
Key Findings :
Natural Product Analogues ()
While Zygocaperoside and Isorhamnetin-3-O glycoside from Zygophyllum fabago are structurally distinct (steroidal and flavonoid derivatives), their isolation and characterization via NMR/UV spectroscopy highlight methodologies applicable to the target compound. For example, the tert-butyl group in the thiadiazole ring could be validated using $^{13}\text{C}$-NMR, as demonstrated for Isorhamnetin-3-O glycoside’s glycosidic linkage .
Physicochemical and Pharmacokinetic Properties
A hypothetical comparison based on structural features:
| Property | Target Compound | I-6230 | I-6232 |
|---|---|---|---|
| Molecular Weight | ~540 g/mol (calculated) | 396.4 g/mol | 410.4 g/mol |
| LogP (Predicted) | 3.8 | 2.5 | 3.0 |
| Hydrogen Bond Acceptors | 8 | 6 | 6 |
| Rotatable Bonds | 6 | 7 | 7 |
Implications :
- Higher LogP in the target compound suggests superior membrane permeability but may pose solubility challenges.
- Reduced rotatable bonds compared to I-series analogues could enhance conformational stability .
Biological Activity
The compound 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide is a heterocyclic compound that integrates a benzothiazole moiety and a piperazine ring, both of which are known for their diverse biological activities. This article examines the biological activity of this compound through various studies, highlighting its potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of nitrogen and sulfur atoms, which contribute to the compound's unique properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The benzothiazole moiety is known to interact with various enzymes and receptors, influencing their activity. The piperazine component enhances binding affinity and selectivity towards these targets, which can lead to modulation of several biological pathways.
Antimicrobial Activity
Studies have shown that compounds containing benzothiazole and piperazine exhibit significant antimicrobial properties. For instance:
- In vitro testing demonstrated that derivatives of similar structures showed efficacy against bacteria such as Staphylococcus aureus and Escherichia coli .
- The compound's structural features suggest potential activity against fungi as well, aligning with findings from related thiadiazole compounds that exhibited antifungal properties .
Antitumor Activity
Research into the antitumor potential of related compounds has yielded promising results:
- A series of benzothiazole derivatives were evaluated for their antitumor activity against various cancer cell lines. Notably, some compounds displayed potent inhibition of cell proliferation .
- Structure-activity relationship (SAR) studies indicated that modifications in the piperazine and thiadiazole components could enhance antitumor efficacy .
Case Studies
- Antimicrobial Study : A recent study focused on synthesizing new thiadiazole compounds which included the benzothiazole-piperazine scaffold. The results indicated significant antimicrobial activity against Candida albicans and Staphylococcus aureus, suggesting that modifications in the structure can lead to enhanced biological effects .
- Antitumor Evaluation : Another investigation assessed the effects of benzothiazole derivatives on cancer cell lines such as Mia PaCa-2 and PANC-1. The results highlighted that certain modifications resulted in increased cytotoxicity, making them potential candidates for further development as anticancer agents .
Data Tables
The following table summarizes the biological activities observed in related studies:
| Compound Structure | Activity Type | Target Organism/Cell Line | Efficacy |
|---|---|---|---|
| Benzothiazole-Piperazine Derivative | Antimicrobial | Staphylococcus aureus | MIC = 15.62 µg/mL |
| Thiadiazole Derivative | Antifungal | Candida albicans | Inhibition observed |
| Benzothiazole Analog | Antitumor | Mia PaCa-2, PANC-1 | Potent cytotoxicity observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
